molecular formula C19H22N2O4S B2461213 4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide CAS No. 339102-38-4

4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

Cat. No. B2461213
CAS RN: 339102-38-4
M. Wt: 374.46
InChI Key: BVCRFQGELGVFBV-UHFFFAOYSA-N
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Description

“4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C19H22N2O4S . It has an average mass of 374.454 Da and a monoisotopic mass of 374.130035 Da .


Synthesis Analysis

The synthesis of compounds similar to “4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide” involves the reaction between maleic anhydride and aromatic amines . This leads to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then reacts with thionyl chloride (SOCl2) to yield the final product .


Molecular Structure Analysis

The molecular structure of “4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Future Directions

The pyrrolidine ring, a key feature of “4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide”, is a versatile scaffold in drug discovery . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-9-11-18(12-10-17)26(23,24)21(16-7-3-2-4-8-16)15-19(22)20-13-5-6-14-20/h2-4,7-12H,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCRFQGELGVFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

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